molecular formula C8H10BFO3 B14024888 (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid

(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid

Cat. No.: B14024888
M. Wt: 183.97 g/mol
InChI Key: GNJHTHKUFUNSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid is a high-purity reagent intended for research applications only. This compound belongs to the class of aryl boronic acids, which are critically important building blocks in synthetic and medicinal chemistry . A primary application of this compound is its use as a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it serves as an efficient partner for constructing biaryl and heterobiaryl scaffolds through carbon-carbon bond formation, a fundamental process in the development of novel organic materials and pharmaceutical intermediates . The specific substitution pattern on the phenyl ring—featuring fluoro, methoxy, and methyl groups—makes it a valuable synthon for introducing steric and electronic diversity into target molecules. Beyond its utility in synthesis, boronic acids as a class have demonstrated significant potential in medicinal chemistry and chemical biology. They can act as potent enzyme inhibitors by reversibly forming covalent adducts with nucleophilic residues, such as the hydroxyl group of serine or threonine, in the active sites of target proteins . This unique mechanism of action is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The physicochemical and pharmacokinetic properties of lead compounds can often be fine-tuned through the strategic incorporation of a boronic acid moiety . Researchers will find this compound useful in projects involving the design of bioactive molecules, the development of chemical probes, and the exploration of new catalytic systems. It is supplied with the recommendation for storage in an inert atmosphere at 2-8°C to ensure long-term stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10BFO3

Molecular Weight

183.97 g/mol

IUPAC Name

(3-fluoro-6-methoxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

GNJHTHKUFUNSLS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C)F)OC)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (3-Fluoro-6-methoxy-2-methylphenyl)boronic Acid

General Synthetic Strategy

The preparation of substituted phenylboronic acids typically involves lithiation of an appropriately substituted aryl halide followed by quenching with a boron electrophile such as triisopropyl borate. The process often requires inert atmosphere conditions, low temperatures to control regioselectivity, and subsequent acidic workup to afford the boronic acid.

Specific Synthetic Routes

Lithiation and Boronation Approach

A representative method involves:

  • Starting from a halogenated aromatic precursor (e.g., 4-bromo-2,6-difluorotoluene analogues).
  • Treatment with a strong base such as n-butyllithium at low temperature (around -78 °C) under nitrogen atmosphere to generate the aryllithium intermediate.
  • Addition of triisopropyl borate to form the boronate ester intermediate.
  • Acidic quenching (pH 5-6) with dilute hydrochloric acid to hydrolyze the boronate ester to the boronic acid.
  • Extraction with organic solvents such as ethyl acetate, followed by solvent removal and purification steps including hexane washing.

This method was exemplified in the synthesis of related fluoro-substituted methylphenylboronic acids, achieving yields of 70-78% with high purity (HPLC > 98%).

Use of Substituted Anilines and Formyl Boronic Acids for Ligand Synthesis

In the synthesis of boronic acid derivatives with additional functional groups, such as imines, a condensation approach is used:

  • Reacting substituted formyl phenylboronic acids with substituted anilines or hydrazides in ethanol under reflux conditions (around 100 °C) for 24 hours.
  • The product precipitates upon solvent removal and washing, yielding functionalized boronic acid derivatives soluble in ethanol and DMSO.

While this method focuses on functionalized derivatives, it demonstrates the versatility of substituted phenylboronic acids as building blocks.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Halogenated aromatic prep 1-bromo-3,5-difluorobenzene, diisopropylamine lithium, methyl iodide Reaction at -78 °C to room temperature, nitrogen atmosphere
Lithiation n-Butyllithium in hexanes, -78 °C, nitrogen atmosphere 3 hours reaction time
Boronation Triisopropyl borate (99% purity), room temperature, 12 hours Slow warming from -78 °C to RT
Workup 1N HCl to pH 5-6, ethyl acetate extraction, rotary evaporation at 35 °C Hexane washing for 3 hours at room temperature

Purification and Yield

  • The crude boronic acid is purified by extraction and washing with hexane to remove impurities.
  • Yields reported for similar fluoro-substituted methylphenylboronic acids range from 70% to 78% with high purity confirmed by HPLC and NMR.

Analytical Data and Characterization

Characterization of the synthesized boronic acid typically includes:

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Type Conditions Yield (%) Purity (%) Notes
Lithiation + Boronation Halogenated toluene derivatives Organolithium reaction -78 °C to RT, inert gas 70-78 >98 Scalable, cost-effective
Condensation with aniline Formyl phenylboronic acid + aniline Reflux condensation 100 °C, ethanol reflux Not specified Not specified Produces functionalized derivatives

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.

    Protodeboronation: Fluoro-methoxy-methylbenzene derivatives.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • Fluorinated Analogs: Fluorination at the phenyl ring (e.g., (4,5-Difluoro-2-methoxyphenyl)boronic acid, Similarity: 0.88 ) increases acidity compared to non-fluorinated analogs. The pKa of phenylboronic acid is ~8.86, but fluorination lowers this value, enhancing Lewis acidity and diol-binding kinetics .
  • Methoxy vs. The methoxy group in the target compound improves water solubility while maintaining moderate reactivity .

Solubility and Stability

  • Aqueous Solubility : The methoxy group enhances water solubility relative to purely hydrocarbon-substituted analogs (e.g., phenanthren-9-yl boronic acid), which exhibit precipitation in culture media like RPMI .

Diol-Binding Affinity

  • Saccharide Sensing : Fluorinated boronic acids like the target compound show enhanced binding to diols (e.g., glucose) due to increased acidity. However, (2-Fluoro-6-methoxyphenyl)boronic acid may exhibit lower affinity than borinic acids (R1R2B(OH)), which display ~10-fold higher association constants for catechol and lactic acid .
  • pH Sensitivity : The compound’s binding efficiency is pH-dependent, with optimal diol complexation occurring near its pKa (~8–9), similar to other fluorinated boronic acids .

Antiproliferative Activity

  • Its structural features suggest moderate activity, but solubility advantages could improve in vitro feasibility .

Enzyme Inhibition

  • HDAC Inhibition: Analogous fluorinated boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at 1 µM . The target compound’s methoxy and fluorine substituents may similarly enhance enzyme targeting via electronic and steric effects.

Biological Activity

(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and case studies that highlight its efficacy.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents. The presence of fluorine and methoxy groups in the structure enhances its solubility and biological activity. The compound's structure can be represented as follows:

C9H10BFO2\text{C}_9\text{H}_{10}\text{B}\text{F}\text{O}_2

1. Anticancer Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often upregulated in various cancers.

Key Findings:

  • In vitro assays have shown that derivatives of boronic acids can reduce cell viability in cancer cell lines while sparing healthy cells. For example, compounds similar to this compound demonstrated IC50 values in the nanomolar range against prostate cancer cells .
  • A study reported that specific boronic acids exhibited selective inhibition of cancer cell proliferation, with a notable difference in effects between cancerous and non-cancerous cells .

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Boronic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus.

Observations:

  • Inhibition zones measured for boronic acid derivatives ranged from 7 to 13 mm against different microorganisms .
  • Compounds were tested at concentrations that significantly inhibited bacterial growth while maintaining the viability of human cell lines.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to form reversible covalent bonds with diols, which are present in many biomolecules. This property allows it to interfere with various enzymatic processes:

  • FGFR Inhibition: By binding to the FGFR, these compounds can disrupt downstream signaling pathways critical for tumor growth and survival.
  • Antimicrobial Action: The interaction with bacterial enzymes disrupts metabolic processes essential for bacterial proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 Value (µM)Reference
AnticancerPC-3 Prostate Cancer0.5 - 5
AntibacterialStaphylococcus aureus7 - 13 mm
AntioxidantVariousSignificant

Q & A

Q. Table: Key NMR Shifts for Analogous Boronic Acids

Substituent¹¹B NMR (ppm)Condition
2-Fluoro-6-methoxy~12.5 (tetrahedral)pH 9.0
3-Fluoro-4-methyl~28.0 (trigonal)pH 5.0

Advanced: How do structural modifications (e.g., fluorine position) influence binding kinetics with diols in aqueous solutions?

Methodological Answer:
The fluorine and methoxy groups modulate electronic effects (e.g., pKa) and steric hindrance, affecting diol-binding kinetics:

  • pKa Reduction: Electron-withdrawing groups (e.g., -F) lower boronic acid pKa, enhancing diol-binding at physiological pH. For example, fluorinated analogs exhibit pKa ~7.2 vs. ~8.5 for non-fluorinated derivatives .
  • Kinetic Profiling: Stopped-flow fluorescence assays reveal kon values for fructose (~10³ M⁻¹s⁻¹) are 10× higher than glucose due to faster boronate-diol equilibration .

Experimental Design:

Prepare boronic acid solutions at varying pH (5.0–9.0).

Mix with excess diol (e.g., D-fructose) using stopped-flow apparatus.

Monitor fluorescence quenching (if using isoquinolinylboronic acid derivatives) to calculate kon/koff .

Advanced: What strategies enhance proteasome inhibition efficacy in boronic acid-based therapeutics?

Methodological Answer:
Proteasome inhibitors (e.g., Bortezomib) rely on reversible covalent binding to the catalytic threonine. Structural optimizations include:

  • Peptide Backbone Mimicry: Incorporate dipeptide motifs (e.g., Phe-Leu) to improve target affinity.
  • Steric Effects: The 2-methyl group in this compound may reduce off-target binding by limiting access to non-proteasomal serine hydrolases .

Q. Table: Structure-Activity Relationship (SAR) Insights

ModificationEffect on IC₅₀ (Proteasome)
Fluorine at C3↑ Binding via pKa modulation
Methoxy at C6↑ Solubility and membrane permeability
Methyl at C2↓ Off-target interactions

Advanced: How can thermal stability and degradation pathways inform storage and application of this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) reveals degradation onset temperatures and pathways:

  • Stability Range: Aromatic boronic acids with electron-donating groups (e.g., -OCH₃) degrade at ~250–300°C, forming boron oxide residues .
  • Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C to prevent boroxine formation.

TGA Data for Analogous Compounds:

CompoundOnset Temp (°C)Char Yield (%)
Pyrene-1-boronic acid60045
2-Fluoro-6-methoxy29020

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.